

The Target Selectivity Profile of Fisogatinib (BLU-554): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Fisogatinib (BLU-554), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative selectivity data, the experimental methodologies used for its characterization, and the core signaling pathways involved.

Introduction to Fisogatinib (BLU-554) and FGFR4

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been identified as an oncogenic driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1] Fisogatinib (BLU-554) is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4.[2] Its mechanism of action involves forming a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, conferring high potency and selectivity.[3] This targeted approach aims to minimize off-target effects often associated with less selective kinase inhibitors.

Target Selectivity Profile of Fisogatinib (BLU-554)

The selectivity of Fisogatinib has been rigorously evaluated against other members of the FGFR family and across the broader human kinome.



Table 1: In Vitro Potency of Fisogatinib (BLU-554)

against FGFR Family Kinases

Kinase Target	IC50 (nM)	Selectivity vs. FGFR4
FGFR4	5	1x
FGFR1	624	>124x
FGFR2	1202	>240x
FGFR3	2203	>440x

Data sourced from publicly available information on Fisogatinib (BLU-554).[4][5][6]

The data clearly demonstrates that Fisogatinib is significantly more potent against FGFR4 compared to other FGFR family members, with selectivity ratios exceeding 100-fold. This high degree of selectivity is a key characteristic of the inhibitor. Kinome-wide screening has further confirmed that Fisogatinib has a very focused target profile, with minimal interactions with other kinases at therapeutic concentrations.[1][7]

Experimental Protocols

The characterization of Fisogatinib's selectivity and activity involves a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fisogatinib against purified kinase enzymes.

Methodology:

- Reagents: Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase-specific peptide substrate, and Fisogatinib (BLU-554).
- Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.



• Procedure:

- The kinase, substrate, and varying concentrations of Fisogatinib are incubated together in a microplate well.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- A detection reagent (e.g., containing luciferase and luciferin) is added to measure the remaining ATP.
- Luminescence is read using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the binding affinity of Fisogatinib against a large panel of human kinases to determine its selectivity across the kinome.

Methodology:

Assay Principle: This is a competition binding assay. An immobilized ligand that binds to the
active site of a kinase is incubated with the kinase and the test compound (Fisogatinib). If
Fisogatinib binds to the kinase, it will prevent the kinase from binding to the immobilized
ligand.

Procedure:

- A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
- In the presence of Fisogatinib, the binding of the kinase to the immobilized ligand is competed.



- The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
- The results are typically reported as the dissociation constant (Kd) or as a percentage of control binding.

Cellular Assays

Objective: To evaluate the effect of Fisogatinib on FGFR4 signaling and cell viability in a cellular context.

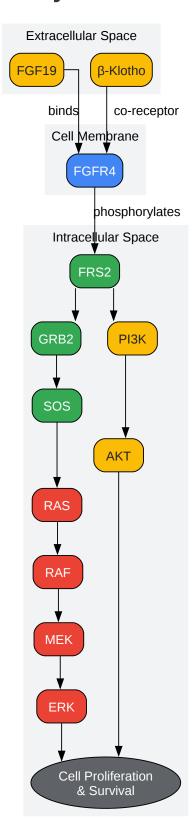
Methodology:

- Cell Lines: Cancer cell lines with known FGFR4 pathway activation (e.g., Hep3B, a hepatocellular carcinoma cell line with FGF19 amplification) are commonly used.
- Western Blotting for Downstream Signaling:
 - Cells are treated with various concentrations of Fisogatinib.
 - Cell lysates are collected, and proteins are separated by SDS-PAGE.
 - Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated forms of FGFR4 and its downstream effectors (e.g., p-FRS2, p-ERK).
 - This method assesses the ability of Fisogatinib to inhibit FGFR4 signaling within the cell.
- Cell Proliferation/Viability Assays (e.g., CCK-8, CellTiter-Glo®):
 - Cells are seeded in microplates and treated with a range of Fisogatinib concentrations.
 - After a set incubation period (e.g., 72 hours), a reagent is added that is converted into a colored or luminescent product by metabolically active cells.
 - The signal, which is proportional to the number of viable cells, is measured to determine the effect of the inhibitor on cell growth.

Visualizations



FGFR4 Signaling Pathway

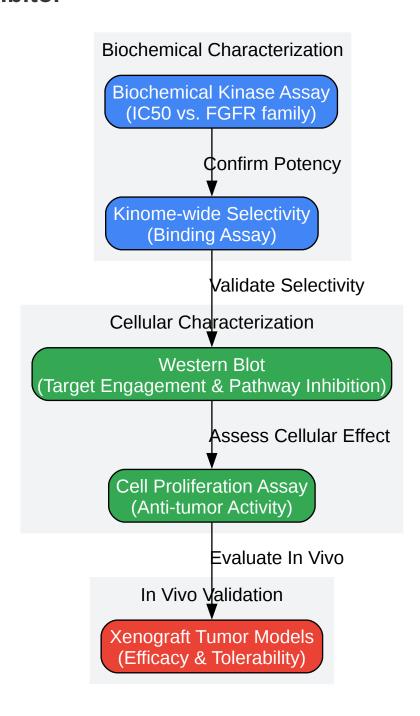


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Caption: FGFR4 Signaling Pathway

Experimental Workflow for Characterizing a Selective FGFR4 Inhibitor



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Caption: Experimental Workflow for Inhibitor Characterization



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- To cite this document: BenchChem. [The Target Selectivity Profile of Fisogatinib (BLU-554):
 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8180469#fgfr4-in-5-target-selectivity-profile]

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